1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C9H22O3Si. It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1,2-propanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,2-Propanediol+TBDMS-ClBase1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations of other functional groups in the molecule.
Reduction: The compound itself is not typically reduced, but the TBDMS group can be removed under reductive conditions.
Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reductive removal of the TBDMS group can be achieved using reagents like TBAF (Tetrabutylammonium fluoride).
Substitution: Nucleophiles such as alcohols or amines can replace the TBDMS group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group in 1,2-propanediol can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism by which 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible, allowing for the selective deprotection and functionalization of the hydroxyl group at a later stage in the synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-(dimethylamino)-: Another derivative of 1,2-propanediol with a dimethylamino group instead of a TBDMS group.
Lithium, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-: A lithium derivative used in organic synthesis.
Uniqueness
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group for alcohols in complex organic syntheses. Its resistance to oxidation and reduction further enhances its utility in multi-step synthetic routes .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIALBLRJXNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464724 |
Source
|
Record name | 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-08-2 |
Source
|
Record name | 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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